molecular formula C26H26N2O5 B15084075 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 765907-69-5

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B15084075
CAS No.: 765907-69-5
M. Wt: 446.5 g/mol
InChI Key: BWTUIDZFGSFYQX-WPWMEQJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for such complex organic compounds are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with proteins, affecting their function. The methoxy and propoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Properties

CAS No.

765907-69-5

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H26N2O5/c1-4-15-32-21-12-10-20(11-13-21)26(30)33-23-14-9-19(16-24(23)31-3)17-27-28-25(29)22-8-6-5-7-18(22)2/h5-14,16-17H,4,15H2,1-3H3,(H,28,29)/b27-17+

InChI Key

BWTUIDZFGSFYQX-WPWMEQJKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3C)OC

Origin of Product

United States

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